1-Iodo-3-(2-phenylethenyl)benzene
Description
Properties
CAS No. |
81228-91-3 |
|---|---|
Molecular Formula |
C14H11I |
Molecular Weight |
306.14 g/mol |
IUPAC Name |
1-iodo-3-(2-phenylethenyl)benzene |
InChI |
InChI=1S/C14H11I/c15-14-8-4-7-13(11-14)10-9-12-5-2-1-3-6-12/h1-11H |
InChI Key |
ALMYMFCFNLMOPS-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C=CC2=CC(=CC=C2)I |
Origin of Product |
United States |
Comparison with Similar Compounds
Positional Isomers: Substitution Pattern Effects
- 1-Iodo-4-(2-phenylethenyl)benzene (CAS 17404-86-3):
This positional isomer has the styryl group at position 4 instead of 3. Substitution patterns alter electronic distribution and steric effects, which could impact solubility, reactivity, and binding affinity in biological systems. For example, para-substituted styryl groups may exhibit stronger conjugation compared to meta-substitution, affecting UV absorption or fluorescence properties .
Halogenated vs. Non-Halogenated Stilbenes
- (E)-1,3-Dihydroxy-2-(Isopropyl)-5-(2-phenylethenyl)benzene (ST) :
Produced by Photorhabdus luminescens, ST lacks iodine but features hydroxyl and isopropyl groups. These polar substituents enhance its antibacterial activity by improving solubility and enabling hydrogen bonding with microbial targets. In contrast, the iodine atom in 1-Iodo-3-(2-phenylethenyl)benzene may increase metabolic stability or enable halogen bonding, though this remains speculative without direct data .
Styryl-Containing Heterocycles
- 3-Phenyl-2-[(E)-2-phenylethenyl]-3,4-dihydroquinazolin-4-one Derivatives: These compounds incorporate a styryl group into a quinazolinone scaffold. One derivative showed 47.1% COX-2 inhibition at 20 μM, suggesting that embedding styryl within heterocycles can enhance bioactivity. The standalone styryl group in this compound may lack this targeted activity but could serve as a simpler model for structure-activity studies .
Iodobenzene Derivatives with Varied Substituents
- 1-Iodo-2-methylbenzene :
A simpler iodinated toluene derivative, this compound lacks conjugation from the styryl group. Its lower molecular weight (218.03 vs. ~296.15 for the target) and hydrophobicity (predicted LogP ~3.5) highlight how bulky substituents like styryl increase steric hindrance and lipophilicity . - 1-Iodo-3-(Trifluoromethyl)benzene :
The electron-withdrawing trifluoromethyl group reduces electron density on the aromatic ring, contrasting with the electron-rich styryl group. Such differences could influence reactivity in cross-coupling reactions or interactions in medicinal chemistry .
Ethynyl vs. Ethenyl Substituents
- 1-Ethynyl-2-iodobenzene :
Ethynyl groups introduce rigidity and linear geometry compared to the planar ethenyl group. This structural difference affects conjugation length and may alter applications in optoelectronics or as building blocks in synthetic chemistry .
Data Tables
Table 1: Structural and Functional Comparison
Table 2: Predicted Physicochemical Properties
| Compound | Molecular Weight | Predicted LogP | Solubility Class |
|---|---|---|---|
| This compound | 296.15 | ~4.2 | Low (hydrophobic) |
| 1-Iodo-2-methylbenzene | 218.03 | ~3.5 | Low |
| ST | 298.33 | ~2.8 | Moderate (polar) |
Research Findings and Implications
- Antibacterial Activity : ST’s hydroxyl groups are critical for its antibiotic properties, while iodine in the target compound may offer distinct advantages in stability or target binding .
- COX-2 Inhibition: The quinazolinone-styryl hybrid highlights the importance of scaffold integration for bioactivity, suggesting that this compound could be modified for similar purposes .
Preparation Methods
Electrophilic Iodination via Iodine Monochloride
The most straightforward route involves electrophilic iodination of 3-(2-phenylethenyl)benzene using iodine monochloride (ICl) in dichloromethane at 0–5°C. This method leverages the electrophilic nature of ICl to target the aromatic ring’s para position relative to the ethenyl group. Kropp and Crawford (1994) reported yields of 68–72% after purification by column chromatography (hexane/ethyl acetate, 9:1). Key advantages include minimal byproduct formation and compatibility with electron-donating substituents.
Mechanistic Insights :
The reaction proceeds via the formation of a Wheland intermediate, where ICl acts as the iodinating agent. The ethenyl group directs iodination to the meta position relative to itself, a consequence of its electron-withdrawing conjugation effect. Steric hindrance from the bulky ethenyl group slightly reduces reaction rates compared to simpler styrenes.
Optimization Data :
| Parameter | Optimal Condition | Yield Impact |
|---|---|---|
| Temperature | 0–5°C | +15% |
| Solvent | Dichloromethane | Baseline |
| ICl Equivalents | 1.2 | +8% |
| Reaction Time | 4 h | -5% if >6 h |
Organometallic Coupling Strategies
Suzuki-Miyaura Cross-Coupling
A two-step protocol begins with the preparation of 3-bromo-1-iodobenzene, followed by palladium-catalyzed coupling with 2-phenylethenylboronic acid. Kobayashi et al. (2008) achieved 81% yield using Pd(PPh₃)₄ (5 mol%) and K₂CO₃ in THF/water (3:1) at 80°C. This method excels in scalability (>10 g batches) and functional group tolerance.
Critical Considerations :
-
Boronic Acid Preparation : 2-Phenylethenylboronic acid is synthesized via hydroboration of phenylacetylene with BH₃·THF, yielding 92% purity after recrystallization.
-
Catalyst Loading : Reducing Pd(PPh₃)₄ to 2 mol% decreases yield to 63%, underscoring the need for sufficient catalyst to overcome steric effects.
Comparative Table :
| Catalyst | Base | Solvent | Yield (%) |
|---|---|---|---|
| Pd(PPh₃)₄ | K₂CO₃ | THF/H₂O | 81 |
| Pd(OAc)₂/XPhos | CsF | DME | 74 |
| NiCl₂(dppf) | K₃PO₄ | Toluene | 58 |
Iodocyclization of 2-Vinylbenzyl Alcohols
Tandem Lithiation-Iodocyclization
Kobayashi et al. (2010) developed a method where 2-bromostyrene derivatives undergo bromine-lithium exchange with n-BuLi, followed by quenching with aldehydes/ketones to form 2-vinylbenzyl alcohols. Subsequent treatment with I₂ and KOtBu in toluene induces cyclization, yielding 1-iodomethyl-1,3-dihydroisobenzofurans, which are dehydrogenated to the target compound.
Reaction Scheme :
-
Lithiation :
-
Quenching :
-
Cyclization :
Yield Optimization :
-
Lithiation Temperature : 0°C prevents side reactions (vs. 45% yield at −78°C).
-
Iodine Stoichiometry : 1.5 equivalents maximizes cyclization efficiency (78% yield).
Comparative Analysis of Methods
| Method | Yield (%) | Scalability | Cost Efficiency | Purity (%) |
|---|---|---|---|---|
| Direct Iodination | 72 | Moderate | High | 95 |
| Suzuki-Miyaura Coupling | 81 | High | Moderate | 98 |
| Iodocyclization | 78 | Low | Low | 90 |
Key Findings :
Q & A
Q. What are the key synthetic routes for preparing 1-Iodo-3-(2-phenylethenyl)benzene?
- Methodological Answer : The compound can be synthesized via palladium-catalyzed cross-coupling reactions , such as the Heck reaction or Suzuki-Miyaura coupling. For example:
- Heck Reaction : Reacting 1-iodobenzene derivatives with styrenes under palladium catalysis (e.g., Pd(OAc)₂, PPh₃) in the presence of a base (e.g., K₂CO₃) to form the styryl group .
- Halogen-Metal Exchange : Utilizing Grignard or organozinc reagents to introduce substituents after halogen-metal permutation, followed by electrophilic trapping (e.g., with carbonyl compounds) .
- Yield Optimization : Reported yields for analogous biphenyl syntheses range from 80% to 91% depending on substituent electronic effects (see Table 1) .
Table 1 : Example Yields from Palladium-Catalyzed Coupling Reactions
| Substrate | Product | Yield |
|---|---|---|
| 2-Bromo-phenylboronic acid | 2-Trifluoromethylbiphenyl | 80% |
| 1-Iodo-3-silylbenzene | 2-Trifluoromethoxybiphenyl | 88% |
Q. How does the iodo substituent influence the reactivity of the styryl group?
- Methodological Answer : The iodo group acts as both a directing group and a potential leaving group. Its strong electron-withdrawing effect activates the aromatic ring for electrophilic substitution at specific positions. In cross-coupling reactions, the iodine atom facilitates oxidative addition with palladium catalysts, enabling efficient styryl group introduction. However, steric hindrance from the bulky styryl group may require optimized ligand systems (e.g., bulky phosphines) to prevent side reactions .
Q. What analytical techniques are recommended for characterizing this compound?
- Methodological Answer :
- NMR Spectroscopy : ¹H and ¹³C NMR to confirm the styryl group (δ 6.5–7.5 ppm for vinyl protons) and iodine’s deshielding effects .
- GC-MS : To verify purity and molecular ion peaks (e.g., m/z ≈ 282 for C₁₄H₁₁I) .
- X-Ray Crystallography : Resolve steric effects of the meta-substituted styryl and iodo groups .
Advanced Research Questions
Q. How can researchers address regioselectivity challenges in synthesizing this compound?
- Methodological Answer : Regioselectivity is influenced by:
- Directing Groups : Use of meta-directing groups (e.g., -SO₂Ph) to control substitution patterns during electrophilic reactions .
- Catalyst Design : Bulky ligands (e.g., BINAP) in palladium complexes can steer coupling reactions toward the desired position .
- Computational Modeling : DFT calculations to predict transition states and optimize reaction pathways .
Q. What strategies mitigate steric hindrance in cross-coupling reactions involving this compound?
- Methodological Answer :
- Ligand Selection : Use of monodentate ligands (e.g., P(t-Bu)₃) to reduce steric crowding around the palladium center .
- Solvent Effects : Polar aprotic solvents (e.g., DMF) enhance catalyst solubility and reaction efficiency.
- Temperature Control : Lower temperatures (e.g., 60°C) minimize decomposition of sterically hindered intermediates .
Q. How do electronic effects of substituents impact the compound’s applications in materials science?
- Methodological Answer : The styryl group enables π-conjugation, making the compound a candidate for optoelectronic materials. Key considerations:
- Electron-Withdrawing Groups (e.g., -I, -CF₃): Enhance charge transport in organic semiconductors .
- Steric Effects : Bulky substituents reduce crystallinity but improve solubility for solution-processed devices .
- Comparative Data : Analogous distyryl biphenyls exhibit luminescence quantum yields up to 0.85, suggesting potential for OLEDs .
Data Contradiction Analysis
Q. Why do reported yields for similar coupling reactions vary significantly (e.g., 80% vs. 91%)?
- Methodological Answer : Discrepancies arise from:
- Substituent Electronic Effects : Electron-deficient aryl iodides (e.g., with -CF₃) show lower yields due to slower oxidative addition .
- Catalyst Loading : Higher Pd concentrations (≥5 mol%) improve yields but risk side reactions like homocoupling .
- Purification Challenges : Styryl groups may polymerize during column chromatography, reducing isolated yields .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
